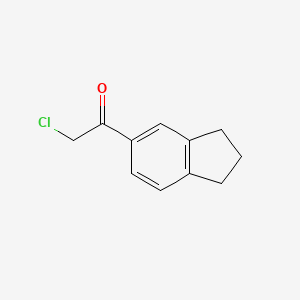

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone typically involves the chlorination of 1-(2,3-dihydro-1H-inden-5-yl)ethanone. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the α-position to the carbonyl group exhibits high electrophilicity, facilitating nucleophilic displacement under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Key Characteristics |

|---|---|---|---|

| Amine Substitution | Primary/Secondary amines (RT) | 2-Amino-1-(dihydroindenyl)ethanone | Forms amide/imine derivatives |

| Alkoxide Substitution | Sodium methoxide/ethanol (reflux) | 2-Alkoxy-1-(dihydroindenyl)ethanone | Ether linkage formation |

| Thiol Substitution | Thiophenol/K₂CO₃ | 2-Thioether derivatives | Enhanced hydrophobicity |

These reactions typically proceed via an Sₙ2 mechanism, with polar aprotic solvents (e.g., DMF) accelerating kinetics.

Reduction Reactions

The ketone moiety undergoes selective reduction to produce secondary alcohols:

Reduction Pathways

-

Lithium Aluminum Hydride (LiAlH₄):

-

Conditions: Anhydrous THF, 0°C → RT

-

Product: 2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol

-

Yield: >85% (isolated)

-

-

Sodium Borohydride (NaBH₄):

-

Conditions: Methanol, 0°C

-

Product: Same alcohol with reduced selectivity (70% yield)

-

Steric hindrance from the dihydroindene ring limits over-reduction to alkanes under standard conditions.

Condensation Reactions

The α-chloroketone participates in carbonyl-based condensations:

Aldol Condensation

-

Partners: Aromatic aldehydes (e.g., benzaldehyde)

-

Catalyst: NaOH (10% aq.)

-

Product: α,β-Unsaturated ketones via dehydration

-

Application: Synthesis of chalcone analogs for UV-absorbing materials

Photochemical Reactions

Irradiation induces photoenolization, a key pathway for synthesizing indanone derivatives:

This reaction is pivotal for synthesizing acetylcholinesterase inhibitors like donepezil precursors .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been identified as a potential lead in drug development due to its biological activity. Its unique structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research has indicated that derivatives of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone exhibit anticancer properties. For instance, a study demonstrated that modifications to the compound led to enhanced cytotoxicity against certain cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents.

Synthetic Intermediates

This compound serves as an important synthetic intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.

Synthesis Pathways

Several methods have been reported for synthesizing this compound, including:

- Electrophilic Aromatic Substitution : The chloro group can act as a leaving group in reactions with nucleophiles.

- Nucleophilic Substitution Reactions : The carbonyl group can be targeted for nucleophilic attack, leading to the formation of various derivatives.

Comparison with Related Compounds

The following table illustrates the structural characteristics and applications of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloroacetophenone | Contains a chloro group and an acetophenone moiety | Commonly used as a reagent in organic synthesis |

| 1-(2,3-Dihydro-1H-indol-5-yl)ethanone | Indole derivative with ethanone functionality | Exhibits different biological properties |

| 2-Chloro-N-methylacetamide | Chloroacetamide structure | Used in pharmaceutical applications |

Applications in Organic Synthesis

The compound's reactivity and structural features make it valuable in organic synthesis. It can be utilized to create various functional groups through:

- Formation of Carbon–Carbon Bonds : The compound can participate in cross-coupling reactions.

- Synthesis of Heterocycles : It can serve as a precursor for synthesizing complex heterocyclic compounds.

Mécanisme D'action

The mechanism of action of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone depends on its specific application. In proteomics research, it may interact with proteins or peptides, facilitating their identification and characterization. The molecular targets and pathways involved can vary based on the specific experimental setup and the nature of the proteins being studied .

Comparaison Avec Des Composés Similaires

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone can be compared with other similar compounds, such as:

1-(2,3-dihydro-1H-inden-5-yl)ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethanone: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.

Activité Biologique

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone (CAS Number: 41202-24-8) is a compound of interest due to its potential biological activities. Its molecular formula is CHClO, with a molecular weight of 194.66 g/mol. This compound has been studied for various biological activities, including antibacterial and antifungal properties.

- Molecular Formula : CHClO

- Molecular Weight : 194.66 g/mol

- CAS Number : 41202-24-8

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies on halogenated derivatives have shown promising results against various bacterial strains. The presence of chlorine in the structure is often linked to enhanced bioactivity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2-Chloro-1-(2,3-dihydro-indole)ethanone | 0.0039 | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | E. coli |

| 3-(3-hydroxyphenyl)acrylamide | 0.0048 | Bacillus mycoides |

MIC = Minimum Inhibitory Concentration

Studies have shown that compounds with a ketoethylenic moiety, similar to chalcones, exhibit a wide range of biological activities including antibacterial and antifungal effects. The structural characteristics such as the presence of halogen substituents play a crucial role in their efficacy against microbial pathogens .

Case Studies

One particular study highlighted the synthesis and biological evaluation of various chalcone derivatives that demonstrated significant antimicrobial properties. These derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that structural modifications could enhance their antimicrobial potency.

Case Study Example :

A series of chalcone derivatives were synthesized and evaluated for their antibacterial activity against S. aureus and E. coli. The study found that certain substitutions on the phenyl ring increased the inhibitory action significantly, with some compounds achieving MIC values as low as 0.0048 mg/mL against E. coli .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis or metabolic pathways. The presence of the chloro group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites within microbial cells .

Propriétés

IUPAC Name |

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAALMGLOFSSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406674 | |

| Record name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41202-24-8 | |

| Record name | 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.